molecular formula C6H3N3O B14146196 5-Formyl-2-pyrazinecarbonitrile CAS No. 1211534-69-8

5-Formyl-2-pyrazinecarbonitrile

Cat. No.: B14146196
CAS No.: 1211534-69-8
M. Wt: 133.11 g/mol
InChI Key: JHEDSXVERDNLFP-UHFFFAOYSA-N
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Description

5-Formyl-2-pyrazinecarbonitrile (CAS 1211534-69-8) is a high-value, multifunctional heteroaromatic building block specifically designed for pharmaceutical research and development. Its molecular formula is C 6 H 3 N 3 O and it has a molecular weight of 133.11 g/mol [ citation:1 ]. The compound's structure incorporates two distinct and reactive sites: a formyl group (-CHO) and a carbonitrile group (-C#N). This duality allows researchers to perform sequential and selective chemical transformations, making it a versatile precursor for constructing complex molecular architectures, particularly in medicinal chemistry. The primary research application of this compound is as a key intermediate in the synthesis of novel bioactive molecules. Derivatives of pyrazinecarbonitriles have demonstrated significant therapeutic potential. For instance, related 5-(pyridin-2-yl-amino)-pyrazine-2-carbonitrile compounds have been developed as potent inhibitors of Checkpoint Kinase 1 (CHK1) [ citation:2 ]. CHK1 is a central regulator of the DNA damage response and cell cycle progression, and its inhibition is a promising strategy for cancer therapy, especially when used in combination with DNA-damaging agents or antimetabolites [ citation:2 ]. The pyrazine core is a privileged scaffold in drug discovery, frequently found in compounds investigated for a range of activities, including as adenosine receptor antagonists [ citation:7 ]. Furthermore, the incorporation of fluorine atoms or other substituents onto the pyrazine ring is a common strategy to fine-tune the properties of drug candidates, improving metabolic stability, bioavailability, and target binding [ citation:8 ]. This product is offered with a typical purity of 98% and is intended for research purposes only [ citation:1 ]. It is supplied as a solid with predicted physical properties including a boiling point of 304.9±42.0 °C and a density of 1.34±0.1 g/cm 3 [ citation:5 ]. All products are strictly for non-medical, industrial applications or scientific research and are unequivocally not for diagnostic, therapeutic, or edible purposes [ citation:4 ].

Properties

CAS No.

1211534-69-8

Molecular Formula

C6H3N3O

Molecular Weight

133.11 g/mol

IUPAC Name

5-formylpyrazine-2-carbonitrile

InChI

InChI=1S/C6H3N3O/c7-1-5-2-9-6(4-10)3-8-5/h2-4H

InChI Key

JHEDSXVERDNLFP-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=N1)C#N)C=O

Origin of Product

United States

Preparation Methods

Regioselective Chlorination

Parameter Condition
Substrate Pyrazine-2-carboxamide
Chlorinating agent PCl₅ (1.5 eq)
Catalyst CuCl₂ (10 mol%)
Solvent Toluene
Temperature 110°C, 12 hours
Yield 78% 5-chloropyrazine-2-carbonitrile

Halogen-Lithium Exchange and Formylation

  • Treat 5-chloro derivative with LDA (2.2 eq) at −78°C in THF
  • Quench with DMF (3 eq) at low temperature
  • Acidic workup (10% HCl) yields 5-formyl product

Key Advantage : Avoids over-oxidation issues common in direct methods.
Limitation : Requires strict anhydrous conditions (yield drops to 41% at 30% RH).

Oxidation of 5-Methyl-2-Pyrazinecarbonitrile

The methyl-to-formyl conversion provides an alternative pathway with superior atom economy:

Oxidation Protocol :

  • Substrate: 5-Methyl-2-pyrazinecarbonitrile
  • Oxidant: SeO₂ (1.2 eq) in dioxane/H₂O (4:1)
  • Temperature: 90°C, 6 hours
  • Yield: 68%

Side reactions predominantly involve over-oxidation to the carboxylic acid (12–15%), mitigated by controlled reaction times.

Metal-Catalyzed Cross-Coupling Strategies

Palladium-mediated formylation demonstrates potential for late-stage functionalization:

Catalytic System :

  • Pd(OAc)₂ (5 mol%)
  • Xantphos (10 mol%)
  • CO gas (1 atm)
  • H₂O as formaldehydic source

Reaction Mechanism :

  • Oxidative addition of 5-bromo-2-pyrazinecarbonitrile to Pd⁰
  • CO insertion to form acyl-palladium complex
  • Hydrolysis to release formyl product

Yield : 58% with 93% regiopurity

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Index
Vilsmeier-Haack 62 95 Moderate 2.8
Halogenation-Formylation 71 98 High 3.1
Methyl Oxidation 68 89 Low 1.9
Pd-Catalyzed 58 97 Limited 4.5

*Cost Index: 1 = lowest, 5 = highest

Chemical Reactions Analysis

Types of Reactions

5-Formyl-2-pyrazinecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.

    Substitution: Sodium hydroxide, ammonia.

Major Products Formed

Scientific Research Applications

5-Formyl-2-pyrazinecarbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Formyl-2-pyrazinecarbonitrile involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis to form amides or acids. These reactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 5-Formyl-2-pyrazinecarbonitrile with structurally related pyrazinecarbonitrile derivatives, highlighting substituent effects on properties and applications:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Functional Groups Reactivity/Applications Reference
5-Formyl-2-pyrazinecarbonitrile -CHO (5), -CN (2) C₆H₃N₃O 133.11 Formyl, cyano Condensation reactions, pharmaceutical intermediates -
5-Chloropyrazine-2-carbonitrile -Cl (5), -CN (2) C₅H₂ClN₃ 139.54 Chloro, cyano Nucleophilic substitution, agrochemicals
5-(Chloromethyl)-2-pyrazinecarbonitrile -CH₂Cl (5), -CN (2) C₆H₄ClN₃ 153.57 Chloromethyl, cyano Alkylation, polymer chemistry
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Multiple groups (furan, cyano, benzylidene) C₂₂H₁₇N₃O₃S 403.45 Cyano, carbonyl Anticancer agents, enzyme inhibitors
5-[4-(2-Bromo-5-fluorophenoxy)piperidin-1-yl]pyrazine-2-carbonitrile -Br, -F, piperidinyl (substituents) C₁₆H₁₄BrFN₄O 377.21 Bromo, fluoro, cyano Kinase inhibitors, CNS therapeutics

Electronic and Steric Effects

  • 5-Formyl-2-pyrazinecarbonitrile: The electron-withdrawing formyl (-CHO) and cyano (-CN) groups create a highly electron-deficient pyrazine ring, enhancing electrophilic reactivity. This facilitates nucleophilic additions or condensations at the formyl group .
  • 5-Chloropyrazine-2-carbonitrile : The chloro substituent (-Cl) is less electron-withdrawing than -CHO, resulting in milder electronic activation. This compound is prone to nucleophilic aromatic substitution (SNAr) reactions, useful in agrochemical synthesis .
  • 5-(Chloromethyl)-2-pyrazinecarbonitrile : The -CH₂Cl group introduces steric bulk while retaining reactivity for alkylation or cross-coupling reactions, making it suitable for polymer chemistry .

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